

Common issues and solutions in liquid scintillation counting of tritium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tritium**

Cat. No.: **B154650**

[Get Quote](#)

Technical Support Center: Liquid Scintillation Counting of Tritium

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using liquid scintillation counting (LSC) to measure **tritium** (${}^3\text{H}$).

Frequently Asked Questions (FAQs)

Q1: What is liquid scintillation counting and how does it work for **tritium**?

A1: Liquid scintillation counting is a widely used technique for quantifying the activity of radionuclides, particularly low-energy beta emitters like **tritium**.^{[1][2]} The process involves dissolving the sample containing **tritium** into a "cocktail," a liquid scintillator solution.^[3]

The fundamental steps are:

- Energy Transfer: A beta particle (electron) emitted by a decaying **tritium** atom transfers its energy to the solvent molecules in the cocktail.^{[4][5]}
- Scintillation: The excited solvent molecules transfer this energy to fluorescent molecules (fluors or scintillators) in the cocktail.^[4] These fluors then emit photons (flashes of light) as they return to their ground state.^[6]

- Detection: Two photomultiplier tubes (PMTs) within the LSC instrument detect these light flashes.[6]
- Coincidence Counting: A count is only registered when both PMTs detect the light flash simultaneously (within a very short time window). This "coincidence counting" technique is highly effective at discriminating against random noise pulses from the individual PMTs, which could otherwise contribute to a high background count.[4][5]

The intensity of the light produced is proportional to the energy of the beta particle, allowing the LSC to function as a beta energy spectrometer.[5][6]

Q2: What is "quenching" and how does it affect my results?

A2: Quenching is any process that interferes with the energy transfer chain in LSC, resulting in a reduction of the light output and, consequently, a lower measured count rate (Counts Per Minute, or CPM) than the actual decay rate (Disintegrations Per Minute, or DPM).[2][5][7] This leads to an underestimation of the true amount of radioactivity in the sample. Quenching shifts the energy spectrum of the sample towards lower energies.[7]

There are three primary types of quenching:

- Chemical Quenching: This is the most common type.[7] It occurs when impurities in the LSC cocktail (including components of the sample itself) absorb the energy from the decaying particle or excited solvent molecules, preventing it from reaching the fluor.[7][8] This energy is then dissipated through non-light-emitting pathways.
- Color Quenching: This happens when colored substances in the sample absorb the photons emitted by the fluors before they can reach the PMTs.[7] Even slight coloration can cause significant quenching.
- Optical Quenching: This term is sometimes used interchangeably with color quenching but can also refer to any physical interference with light transmission, such as fingerprints on the vial or sample precipitation.[1]

Q3: What are chemiluminescence and photoluminescence?

A3: Both are phenomena that produce light not originating from the radioactive decay of the sample, leading to erroneously high counts. They are considered "spurious" or interference events.

- Chemiluminescence is the production of light from a chemical reaction within the vial.^[6] It frequently occurs when alkaline samples (e.g., tissue solubilizers) or peroxides are mixed with certain types of scintillation cocktails.^{[6][8]} The resulting light is a single-photon event, but at high rates, there's a probability of two separate events occurring within the coincidence resolving time, registering as a false count.^[6] Chemiluminescence typically decays over time, from half an hour to more than a day.^[6]
- Photoluminescence is the emission of light after the cocktail or vial has been excited by UV light, such as sunlight or fluorescent room lighting.^{[1][6]} This phenomenon decays more rapidly than chemiluminescence, usually in less than an hour.^[6] The maximum pulse height from photoluminescence corresponds to a beta energy of about 6 keV, overlapping with the **tritium** spectrum.^{[1][6]}

Q4: Should I use glass or plastic vials for **tritium** counting?

A4: The choice between glass and plastic vials depends on the specific application, solvent used, and storage time.

- Glass Vials (Borosilicate): Offer high transparency for visual inspection of the sample and are resistant to aromatic solvents like toluene and xylene.^[1] Low-potassium glass is available to minimize background from naturally occurring ^{40}K .
- Plastic Vials (Polyethylene): Are generally less expensive and have a lower background count rate.^[1] However, they are permeable to some organic solvents.^[1] A significant issue with plastic vials is the "wall effect," where the cocktail can diffuse into the plastic walls, affecting quench correction methods that use an external standard.^[8] Additionally, studies have shown that **tritium** activity can decrease in plastic vials over long-term storage, possibly due to hydrogen atom exchange with the vial's polymer chains.^[9] Plastic vials are also more prone to developing static electricity.^[1]

Troubleshooting Guide

This section addresses common problems encountered during tritium LSC, organized by the symptom observed.

Problem: Low Counts or Low Counting Efficiency

Q5: My sample counts are unexpectedly low. What is the cause?

A5: Low counts are most often a result of quenching, which reduces the number of detectable light flashes.

- Cause 1: Chemical Quenching. Impurities in your sample are interfering with the energy transfer process. Common chemical quenchers include acids, bases, dissolved oxygen, and various organic compounds.[\[5\]](#)[\[10\]](#)
 - Solution:
 - Purify the sample: Use techniques like distillation or sample oxidation to remove interfering substances.[\[11\]](#)[\[12\]](#) Sample oxidation converts the sample to ${}^3\text{H}_2\text{O}$ and ${}^{14}\text{CO}_2$, effectively eliminating both chemical and color quench.[\[12\]](#)
 - Limit sample volume: Reduce the amount of sample relative to the cocktail to minimize the concentration of quenching agents.
 - De-gas the cocktail: If dissolved oxygen is suspected, flushing the cocktail with an inert gas like nitrogen or argon can help.[\[5\]](#)
- Cause 2: Color Quenching. Your sample is colored, absorbing the light produced by the scintillator.
 - Solution:
 - Bleach the sample: For some sample types, adding a bleaching agent can remove the color. However, the bleaching agent itself can act as a chemical quencher, so this must be done carefully.
 - Use sample oxidation: This is the most effective method as it completely removes colored components.[\[12\]](#)

- Cause 3: Sample Insolubility/Precipitation. The sample is not fully dissolved or has precipitated out of the cocktail. This creates an inhomogeneous sample where the beta particles emitted from the solid portion cannot efficiently interact with the scintillator.[\[1\]](#)
 - Solution:
 - Choose a different cocktail: Select a cocktail specifically designed for your sample type (e.g., an emulsifying cocktail for aqueous samples).
 - Use a solubilizing agent: Add a surfactant or other agent to help dissolve the sample.
 - Check for phase separation: Ensure your sample and cocktail have formed a single, clear phase (or a stable emulsion).
- Cause 4: Incorrect Sample/Cocktail Volume. Using a sample volume that is too low can lead to poor geometry, where light falls on less efficient areas of the PMTs.[\[8\]](#)[\[13\]](#) Conversely, too much sample can lead to excessive quenching.[\[14\]](#)
 - Solution: Optimize the sample-to-cocktail ratio for your specific sample type and vial size. A common ratio for aqueous samples is 8 mL of sample to 12 mL of cocktail in a 20 mL vial.[\[11\]](#)[\[15\]](#)

Problem: High Counts or High Background

Q6: My blank or background vials show high counts. What's wrong?

A6: High counts in the absence of a known radioactive source are typically caused by luminescence, static electricity, or contamination.

- Cause 1: Chemiluminescence. A chemical reaction in the vial is producing light. This is common with alkaline samples.[\[6\]](#)[\[8\]](#)
 - Solution:
 - Neutralize the sample: Adjust the pH of your sample to be neutral before adding it to the cocktail.[\[1\]](#)

- Dark adapt: Store the prepared vials in the dark at room temperature for several hours to allow the chemiluminescence to decay before counting.[6] Note that cooling samples can reduce the intensity but may not eliminate the interference.[6]
- Use an anti-chemiluminescence agent: Some cocktails are formulated to suppress these reactions.
- Cause 2: Photoluminescence. The vial and/or cocktail were exposed to UV light.[1][6]
 - Solution: Prepare and store vials away from direct sunlight or fluorescent lighting. Allow vials to "dark adapt" inside the counter for at least 1-2 hours before starting the measurement to let the luminescence decay.[6][16]
- Cause 3: Static Electricity. Static charges on the surface of the vials, particularly plastic ones, can discharge and create photons, which the PMTs detect as counts.[1][6][17] These events typically have an energy equivalent to low-energy **tritium** betas (<10 keV).[1][6]
 - Solution:
 - Use an anti-static device: Many modern LSC instruments are equipped with static controllers that ionize the air around the vial as it enters the counting chamber.
 - Wipe vials: Gently wipe the outside of the vials with an anti-static wipe before loading them into the counter.
 - Acclimatize vials: Allow vials to equilibrate to the temperature and humidity of the counting room.
- Cause 4: Contamination. The vial, cocktail, or the counter itself may be contaminated with radioactive material.
 - Solution:
 - Run an empty chamber check: Count an empty vial or run the counter with no vial to check for contamination inside the instrument.
 - Check your "blank": Ensure the water or solvent used for your blank samples is truly free of **tritium**.

- Handle vials carefully: Avoid touching the outside of the vial, especially the cap, to prevent transferring contamination.

Data Presentation: Troubleshooting Summary

Symptom	Potential Cause	Recommended Solution(s)
Low Counts / Efficiency	Chemical Quenching	Sample purification (oxidation, distillation), reduce sample volume.
Color Quenching	Bleach sample (with caution), use sample oxidation.	
Sample Precipitation	Use appropriate cocktail, add solubilizing agent, ensure a single phase.	
Incorrect Volume	Optimize sample-to-cocktail ratio (e.g., 10:10 or 8:12 for aqueous). [11] [14]	
High Counts / Background	Chemiluminescence	Neutralize sample pH, dark adapt for several hours, use anti-chem cocktail. [6]
Photoluminescence	Avoid UV light exposure, dark adapt for 1-2 hours before counting. [6] [16]	
Static Electricity	Use instrument's static controller, wipe vials with anti-static cloth.	
Contamination	Check counter, vials, and blank water for radioactive contamination.	
Inconsistent Results	Sample Inhomogeneity	Ensure complete dissolution or stable emulsion, vortex vials before counting.
Variable Quenching	Prepare all samples and standards in an identical manner.	

Static Discharge Implement consistent anti-static procedures for all vials.

[17]

Experimental Protocols

Protocol 1: Basic Preparation of Aqueous Tritium Samples

This protocol outlines the direct mixing method for aqueous samples with expected **tritium** activity concentrations above 2 Bq/L.[11]

Materials:

- 20 mL glass or polyethylene scintillation vials.[1]
- High-efficiency, high-capacity liquid scintillation cocktail for aqueous samples.
- Calibrated pipettes.
- **Tritium**-free water for background sample.
- Tritiated standard for efficiency check.

Methodology:

- Labeling: Clearly label all vials for standards, background, and unknown samples.
- Sample Dispensing: Pipette 8 mL of the aqueous sample directly into a 20 mL scintillation vial. For the background, use 8 mL of **tritium**-free water.
- Cocktail Addition: Add 12 mL of the liquid scintillation cocktail to the vial.[11]
- Capping and Mixing: Cap the vial tightly and shake vigorously (e.g., by vortexing) for 10-15 seconds until the solution is clear and homogenous, or forms a stable, uniform emulsion.
- Decontamination: Wipe the exterior of the vial with a lint-free tissue to remove any potential fingerprints or contamination.

- Dark Adaptation: Place the vials in the liquid scintillation counter and allow them to dark adapt for at least 2 hours to minimize photoluminescence and chemiluminescence.[\[11\]](#)
- Counting: Program the LSC for **tritium** counting using an appropriate energy window. Count each sample for a sufficient duration to achieve the desired statistical precision. For low-level samples, counting times of 200 minutes or more may be necessary.[\[11\]](#)

Protocol 2: Quench Correction via Internal Standard

This method determines the counting efficiency of a specific quenched sample by re-counting it after adding a known amount of **tritium** standard.

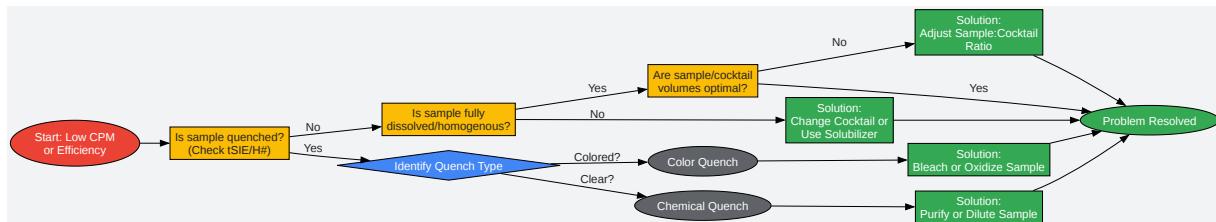
Methodology:

- Initial Count: Count the unknown sample (let's call the result CPM_u).
- Spiking: Carefully add a small, accurately known amount of a high-activity **tritium** standard to the vial. The volume of the standard should be minimal to avoid significantly altering the sample volume or quench level. Let the activity of the added standard be DPM_s .
- Recount: Mix the vial thoroughly and recount it under the exact same conditions. Let the new count rate be CPM_{u+s} .
- Calculate Efficiency: The counting efficiency (E) for that specific sample is calculated as:
 - $E (\%) = [(CPM_{u+s} - CPM_u) / DPM_s] * 100$
- Calculate Sample Activity: The true activity of the original unknown sample (DPM_u) is then determined:
 - $DPM_u = CPM_u / (E / 100)$

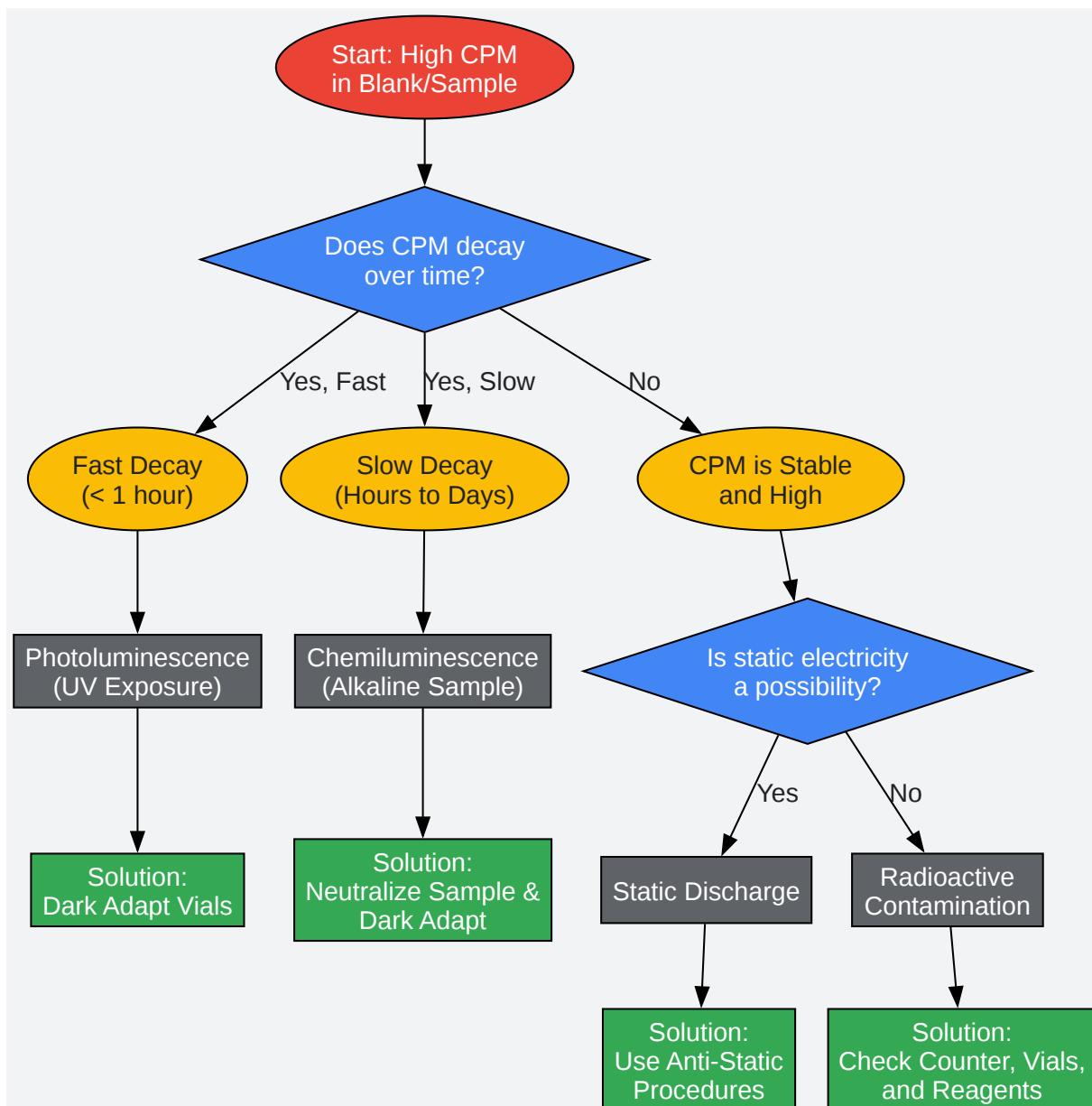
Note: While accurate, this method is laborious for a large number of samples and the sample itself is consumed in the process.

Visualizations

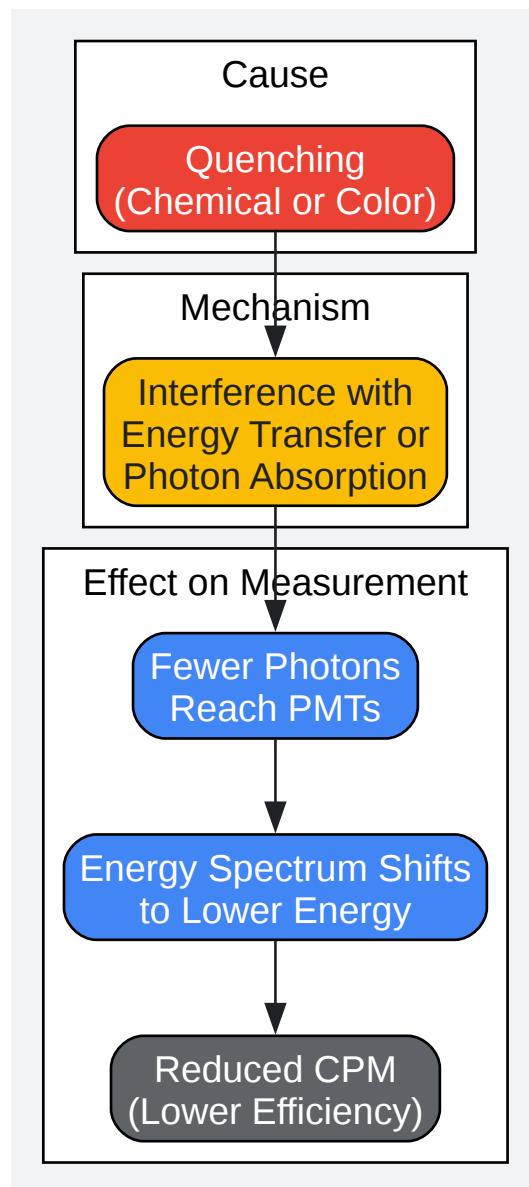
Troubleshooting & Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low **tritium** counts.

[Click to download full resolution via product page](#)

Caption: Decision tree for identifying sources of high counts.



[Click to download full resolution via product page](#)

Caption: The logical relationship of quenching to reduced counts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nrc.gov [nrc.gov]
- 2. ehs.psu.edu [ehs.psu.edu]
- 3. transat-h2020.eu [transat-h2020.eu]
- 4. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 5. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 6. uwm.edu [uwm.edu]
- 7. hidex.com [hidex.com]
- 8. osti.gov [osti.gov]
- 9. Tritium Atom Exchange May Be Responsible for Activity Decrease in Plastic Liquid Scintillation Vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bundesumweltministerium.de [bundesumweltministerium.de]
- 12. revvity.co.jp [revvity.co.jp]
- 13. resources.revvity.com [resources.revvity.com]
- 14. An Advanced Optimization Method to Minimize the Detection Limit of Liquid Scintillation Counter to Measure Low-Level Tritium Activity in Groundwater [mdpi.com]
- 15. Measurement Techniques for Low-Concentration Tritium Radiation in Water: Review and Prospects | MDPI [mdpi.com]
- 16. eichrom.com [eichrom.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Common issues and solutions in liquid scintillation counting of tritium]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154650#common-issues-and-solutions-in-liquid-scintillation-counting-of-tritium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com